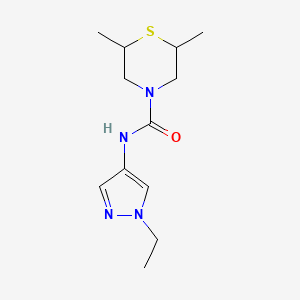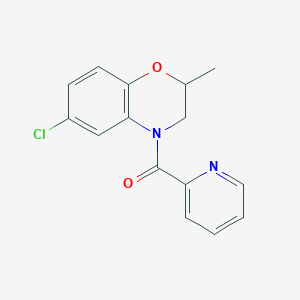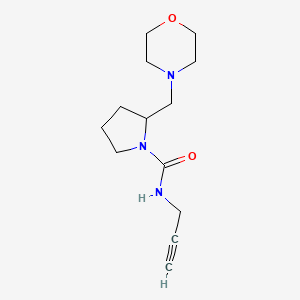
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide, commonly known as EPTC, is an herbicide that is widely used in agriculture to control weeds. It belongs to the class of thiocarbamate herbicides and is known for its selective action against grassy weeds. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
Mechanism of Action
EPTC works by inhibiting the growth of weeds through the inhibition of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
EPTC has been found to have no significant effects on human health or the environment when used according to label instructions. However, it can cause skin and eye irritation and may be harmful if ingested. EPTC has been shown to have low toxicity to mammals and is rapidly metabolized and excreted from the body.
Advantages and Limitations for Lab Experiments
EPTC is a widely used herbicide in agriculture and has been extensively studied for its effectiveness and safety. It is relatively inexpensive and easy to apply, making it a popular choice for farmers. However, its use in laboratory experiments is limited due to its potential to interfere with other biochemical pathways and its selectivity against grassy weeds.
Future Directions
There is ongoing research into the development of new herbicides that are more effective and environmentally friendly than EPTC. This includes the investigation of novel herbicidal targets and the development of herbicides that are less prone to resistance. Additionally, there is interest in the use of biological control methods, such as the use of natural enemies of weeds, as an alternative to chemical herbicides.
In conclusion, EPTC is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds through the inhibition of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. EPTC has been found to be safe for human health and the environment when used according to label instructions. However, its use in laboratory experiments is limited due to its potential to interfere with other biochemical pathways and its selectivity against grassy weeds. There is ongoing research into the development of new herbicides that are more effective and environmentally friendly than EPTC.
Synthesis Methods
EPTC can be synthesized through a variety of methods, including the reaction of 4-chloro-1-ethylpyrazole with 2,6-dimethylthiomorpholine-4-carbonyl chloride in the presence of a base. Other methods include the reaction of 1-ethylpyrazole with thioacetic acid followed by oxidation to form EPTC.
Scientific Research Applications
EPTC has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of grassy weeds. It is commonly used in the cultivation of crops such as corn, soybeans, and potatoes. EPTC has also been studied for its potential as a fungicide and insecticide.
properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-4-16-8-11(5-13-16)14-12(17)15-6-9(2)18-10(3)7-15/h5,8-10H,4,6-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKADSVKNRMDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)N2CC(SC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)



